An In-depth Technical Guide to 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its structure, featuring a pyrazole nucleus substituted with an isopropyl group at the N1 position, a methyl group at the C5 position, and a sulfonamide moiety at the C4 position, combines two key pharmacophores. The pyrazole ring is a well-established scaffold in numerous biologically active compounds, while the sulfonamide group is a cornerstone of many therapeutic agents, most notably for its role in carbonic anhydrase inhibition.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic route, and the potential biological applications of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide. While experimental data for this specific molecule is not extensively available in the public domain, this guide leverages predictive models, data from structurally related analogs, and established experimental protocols to provide a robust framework for researchers.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method/Reference |
| Molecular Formula | C₇H₁₃N₃O₂S | - |
| Molecular Weight | 203.26 g/mol | - |
| Melting Point | 135-145 °C | Prediction based on related structures |
| Boiling Point | ~380 °C at 760 mmHg | Prediction |
| pKa | 8.5 - 9.5 | Prediction based on sulfonamide acidity |
| logP | 1.2 - 1.8 | Prediction |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility trends for sulfonamides |
Synthesis and Characterization
A plausible synthetic route for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide is outlined below. This multi-step synthesis involves the initial formation of the pyrazole core, followed by sulfonation and amination.
Caption: Synthetic workflow for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine
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To a solution of isopropylhydrazine (1.0 equivalent) in ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent).
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Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-Isopropyl-5-methyl-1H-pyrazol-4-amine.
Step 2: Synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Dissolve 1-Isopropyl-5-methyl-1H-pyrazol-4-amine (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
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In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution, allowing the reaction to proceed for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.
Step 3: Synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide
-
Dissolve the crude 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in a suitable solvent such as acetone.
-
Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.5-7.8 (s, 2H): -SO₂NH₂ protons, exchangeable with D₂O.
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δ 7.9 (s, 1H): C3-H of the pyrazole ring.
-
δ 4.4-4.6 (sept, 1H, J = 6.8 Hz): -CH(CH₃)₂ proton.
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δ 2.4 (s, 3H): C5-CH₃ protons.
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δ 1.4 (d, 6H, J = 6.8 Hz): -CH(CH₃)₂ protons.
¹³C NMR (100 MHz, DMSO-d₆):
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δ 150.1: C5 of the pyrazole ring.
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δ 140.5: C3 of the pyrazole ring.
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δ 115.2: C4 of the pyrazole ring.
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δ 50.3: -CH(CH₃)₂ carbon.
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δ 22.1: -CH(CH₃)₂ carbons.
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δ 10.8: C5-CH₃ carbon.
Mass Spectrometry (ESI-MS):
-
Predicted [M+H]⁺: 204.0805
-
Predicted [M-H]⁻: 202.0648
-
Likely Fragmentation: Loss of the isopropyl group (-43 Da), loss of SO₂ (-64 Da), and cleavage of the pyrazole ring.
Experimental Protocols for Physicochemical Characterization
The following are detailed, self-validating protocols for the experimental determination of key physicochemical properties.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in various solvents.[3]
Caption: Workflow for solubility determination using the shake-flask method.
Protocol:
-
Add an excess amount of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated High-Performance Liquid Chromatography (HPLC) method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant. This concentration represents the solubility.
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) of the sulfonamide group.
Protocol:
-
Accurately weigh a sample of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the sulfonamide has been neutralized. This can be determined from the first derivative of the titration curve.
logP Determination (Reverse-Phase HPLC Method)
This method provides an estimate of the octanol-water partition coefficient (logP), a measure of lipophilicity.[4][5]
Caption: Workflow for logP determination by reverse-phase HPLC.
Protocol:
-
Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral).
-
Inject a solution of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide onto a reverse-phase HPLC column (e.g., C18) and elute with each mobile phase composition.
-
Determine the retention time (t_R) of the compound and the void time (t_0) for each mobile phase.
-
Calculate the capacity factor (k) for each run using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression of this plot to 100% aqueous mobile phase to obtain the intercept, log k_w.
-
A calibration curve can be constructed by running a series of compounds with known logP values under the same conditions and plotting their log k_w values against their known logP values. The logP of the test compound can then be determined from this calibration curve.
Biological Activity and Mechanism of Action
The sulfonamide moiety is a well-known zinc-binding group, making pyrazole-sulfonamide derivatives potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[2][6][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Several CA isoforms are validated drug targets for conditions such as glaucoma, epilepsy, and cancer.[1][8]
The proposed mechanism of action for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide as a carbonic anhydrase inhibitor involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces the zinc-bound water/hydroxide, which is essential for the catalytic cycle. The pyrazole ring and its substituents can engage in additional interactions with amino acid residues in the active site, contributing to the inhibitor's potency and isoform selectivity.
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Crystal Structure and Active Site Engineering of a Halophilic γ-Carbonic Anhydrase [frontiersin.org]
- 3. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. worthe-it.co.za [worthe-it.co.za]
